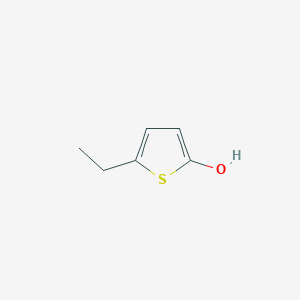

2-Hydroxy-5-ethylthiophene

Description

2-Hydroxy-5-ethylthiophene is a thiophene derivative characterized by a hydroxyl (-OH) group at the 2-position and an ethyl (-CH₂CH₃) substituent at the 5-position of the aromatic thiophene ring. Thiophenes are sulfur-containing heterocyclic compounds widely studied for their electronic properties, reactivity, and applications in pharmaceuticals, organic electronics, and materials science . Despite its structural simplicity, specific data on this compound (e.g., synthesis routes, crystallography, or bioactivity) are scarce in the literature, necessitating comparisons with structurally analogous thiophene derivatives to infer its properties and applications.

Properties

IUPAC Name |

5-ethylthiophen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-2-5-3-4-6(7)8-5/h3-4,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCLPTMQUBNPSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of thiophene derivatives, including 2-Hydroxy-5-ethylthiophene, can be achieved through several methods. Some common synthetic routes include:

Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives.

Paal-Knorr Synthesis: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents.

Fiesselmann Synthesis: This method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.

Chemical Reactions Analysis

2-Hydroxy-5-ethylthiophene undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can undergo reduction reactions, particularly at the ethyl group.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Hydroxy-5-ethylthiophene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Thiophene derivatives are known for their pharmacological properties, and this compound is no exception.

Industry: The compound is used in the production of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-ethylthiophene involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ethyl group on the thiophene ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Analysis

Key thiophene derivatives for comparison include:

- 2-Chloro-5-methylthiophene (Cl and methyl substituents)

- 2-ethynyl-5-nitrothiophene (ethynyl and nitro groups)

- 2-Acetyl-5-chlorothiophene (acetyl and chloro groups)

- 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene (bulky aryl and halogen substituents)

Functional Group Impact :

- Hydroxyl (-OH): Increases polarity and acidity compared to non-hydroxylated analogs (e.g., 2-Chloro-5-methylthiophene).

- Nitro (-NO₂): Electron-withdrawing groups (e.g., in 2-ethynyl-5-nitrothiophene) increase reactivity in electrophilic substitution but reduce thermal stability compared to ethyl or hydroxyl groups .

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 2-Hydroxy-5-ethylthiophene | C₆H₈OS | 128.19 (calc.) | -OH (2), -CH₂CH₃ (5) | High polarity, moderate lipophilicity |

| 2-Chloro-5-methylthiophene | C₅H₅ClS | 132.61 | -Cl (2), -CH₃ (5) | Volatile, reactive in cross-coupling |

| 2-ethynyl-5-nitrothiophene | C₆H₃NO₂S | 153.16 | -C≡CH (2), -NO₂ (5) | High reactivity, explosive tendencies |

| 2-Acetyl-5-chlorothiophene | C₆H₅ClOS | 160.62 | -COCH₃ (2), -Cl (5) | UV-active, used in polymer precursors |

Key Observations :

- Solubility : Hydroxyl and acetyl groups improve water solubility, whereas ethyl and aryl groups favor organic solvents (e.g., 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene is highly lipophilic) .

- Stability : Nitro and ethynyl groups (e.g., 2-ethynyl-5-nitrothiophene) may render compounds thermally unstable, limiting their storage and handling .

Biological Activity

2-Hydroxy-5-ethylthiophene (CAS No. 904044-42-4) is a member of the thiophene family, characterized by a five-membered ring containing sulfur. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | 5-ethylthiophen-2-ol |

| Molecular Formula | C6H8OS |

| Molecular Weight | 128.19 g/mol |

| InChI Key | HHCLPTMQUBNPSW-UHFFFAOYSA-N |

The biological activity of this compound can be attributed to its structural features, particularly the hydroxyl and ethyl groups. These groups facilitate interactions with various molecular targets, such as enzymes and receptors, leading to diverse biological effects. The compound's mechanism of action may involve:

- Antimicrobial Activity : It has demonstrated efficacy against various bacterial strains, likely through disruption of microbial cell walls or interference with metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by highlighted its effectiveness against common pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32–64 µg/mL for these bacteria.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results showed:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in several cancer cell lines, including breast and colon cancer cells.

Case Study: In Vitro Anticancer Studies

A series of experiments were conducted to assess the cytotoxic effects of this compound on cancer cells:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HT-29 (Colon) | 20 |

| A549 (Lung) | 25 |

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other thiophene derivatives:

| Compound | Hydroxyl Group | Ethyl Group | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|---|

| 2-Hydroxythiophene | Yes | No | Moderate | Low |

| 5-Ethylthiophene | No | Yes | Low | Moderate |

| 2,5-Dimethylthiophene | No | No | Low | Low |

The presence of both hydroxyl and ethyl groups in this compound contributes significantly to its enhanced biological activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.